REACTION_CXSMILES
|
N.[C:2]([C:4]1[C:5]([N:10]([CH3:12])[CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1)#[N:3]>[Ni].C(O)C>[NH2:3][CH2:2][C:4]1[C:5]([N:10]([CH3:12])[CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NC=CC1)N(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 8 hours under a hydrogen atmosphere of 1 atmospheric pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After absorption of 760 ml of hydrogen
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
By concentrating the mother liquid
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=NC=CC1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |